![molecular formula C21H14 B13757239 13H-Dibenzo[a,h]fluorene CAS No. 239-85-0](/img/structure/B13757239.png)
13H-Dibenzo[a,h]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13H-Dibenzo[a,h]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 and a molecular weight of 266.3359 g/mol . This compound is known for its unique structure, which consists of fused benzene rings, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 13H-Dibenzo[a,h]fluorene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions. Industrial production methods often involve the use of high-temperature pyrolysis of organic materials, which leads to the formation of polycyclic aromatic hydrocarbons, including this compound .
Analyse Des Réactions Chimiques
13H-Dibenzo[a,h]fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of partially or fully hydrogenated products.
Applications De Recherche Scientifique
13H-Dibenzo[a,h]fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research has shown that certain derivatives of this compound exhibit biological activity, making them potential candidates for drug development.
Medicine: Some studies have explored the use of this compound derivatives in cancer research due to their ability to interact with DNA.
Mécanisme D'action
The mechanism of action of 13H-Dibenzo[a,h]fluorene and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. These interactions can lead to changes in the structure and function of these macromolecules, resulting in various biological effects. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include the activation of specific enzymes and signaling pathways .
Comparaison Avec Des Composés Similaires
13H-Dibenzo[a,h]fluorene is unique among polycyclic aromatic hydrocarbons due to its specific structure and reactivity. Similar compounds include:
Benzo[a]pyrene: Known for its carcinogenic properties, it is often studied in the context of environmental pollution.
Dibenzo[a,l]pyrene: Another polycyclic aromatic hydrocarbon with significant biological activity.
Fluoranthene: Commonly found in fossil fuels and their derivatives, it is used as a marker for pollution.
In comparison, this compound is particularly noted for its stability and unique reactivity, making it a valuable compound for various scientific studies.
Propriétés
Numéro CAS |
239-85-0 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
pentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-2-7-16-12-20-17(11-15(16)6-1)13-21-18-8-4-3-5-14(18)9-10-19(20)21/h1-12H,13H2 |
Clé InChI |
NKSFFULBNKIAOF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CC=CC=C3C=C2C4=C1C5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


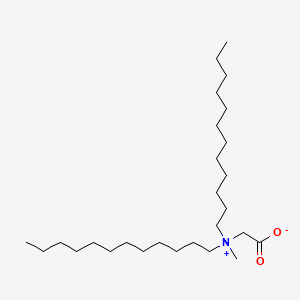
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)

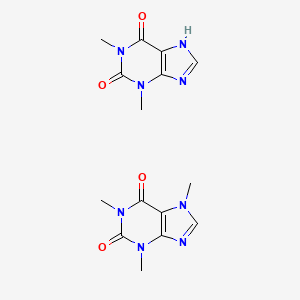
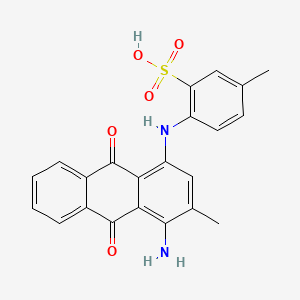
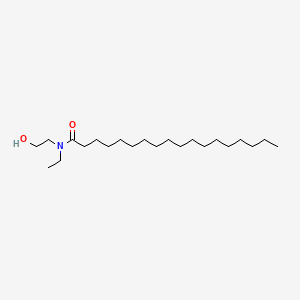
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
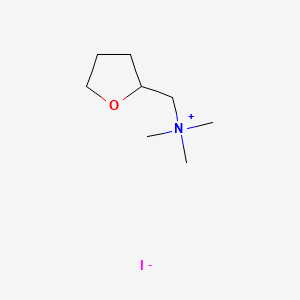
![7,7'-dibromo-3,3',4,4'-tetrahydro-2H,2'H-8,8'-bibenzo[b][1,4]oxazine](/img/structure/B13757219.png)

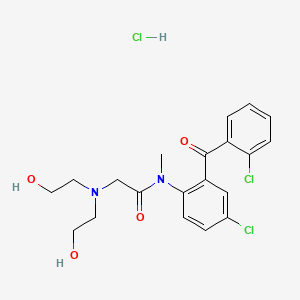

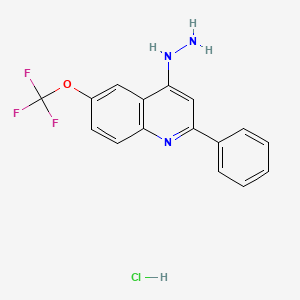
![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
